molecular formula C3H6FN3O B8383651 2-Azido-3-fluoropropan-1-ol

2-Azido-3-fluoropropan-1-ol

Cat. No. B8383651
M. Wt: 119.10 g/mol
InChI Key: GDPAFQRBCUSHJH-UHFFFAOYSA-N
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Patent
US07977361B2

Procedure details

A solution of 10 (1.9 g, 12.6 mmol) and 29 (1.5 g, 12.6 mmol) in t-BuOH:THF:H2O (22.5 mL, 1:1:1) was treated with CuSO4.5H2O (0.31 g, 1.26 mmol) and sodium ascorbate (0.5 g, 2.52 mmol) and stirred for 1 hr at room temperature. Organic solvents removed under vacuum, the residue dissolved in CH2Cl2 and consecutively washed with H2O, then brine, then dried over MgSO4. The solvent was then concentrated in vacuo and the residue was purified on silica gel using 10% MeOH:CH2Cl2 as the solvent to afford 1 (3.00 g, 88%) as white solid. The product was further purified via recrystallization from EtOAc/hexanes. 1H NMR ((CD3)2CO, 400 MHz) δ: 8.15 (s, 1H), 7.57 (d, J=1.2 Hz, 1H), 7.11 (d, J=1.2 Hz, 1H), 5.79 (s, 2H), 4.87-5.05 (m, 2H), 4.82 (dd, J=4.0, 10.0 Hz, 1H), 4.17-4.45 (m, 1H), 4.03 (t, J=5.6 Hz, 2H). 13C NMR ((CD3)2CO, 100 MHz) δ: 141.8, 127.9, 127.1, 123.5, 83.0, 81.3, 63.0 (d, J=18.69 Hz, 1C), 60.5 (d, 6.73 Hz, 1C), δ: 44.8; 19F NMR ((CD3)2CO, 376 MHz) 230.2 (ddd, J=19.18, 19.55, 21.60 Hz, 1F); Mass Spec (lo-res): Calc'd for C9H11FN6O3: 270.09; found: 271.1 (M+H).
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]([CH2:9][C:10]#[CH:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[N:12]([CH:15]([CH2:18][F:19])[CH2:16][OH:17])=[N+:13]=[N-:14].C1COCC1.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+]>CC(O)(C)C.O>[F:19][CH2:18][CH:15]([N:12]1[CH:11]=[C:10]([CH2:9][N:5]2[CH:6]=[CH:7][N:8]=[C:4]2[N+:1]([O-:3])=[O:2])[N:14]=[N:13]1)[CH2:16][OH:17] |f:3.4|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC#C
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CO)CF
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
CuSO4.5H2O
Quantity
0.31 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
22.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Organic solvents removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in CH2Cl2
WASH
Type
WASH
Details
consecutively washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel using 10% MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FCC(CO)N1N=NC(=C1)CN1C(=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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